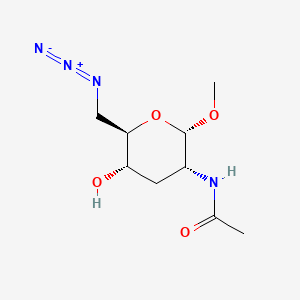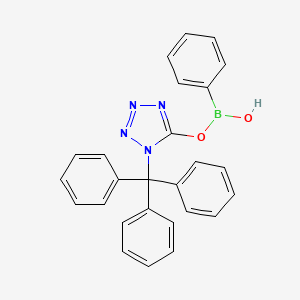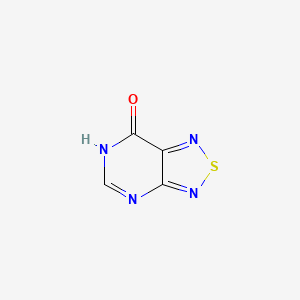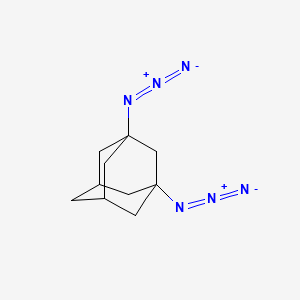
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) and an acetylamino group (-NHCOCH3) attached to a deoxy sugar backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar precursor. One common approach is the selective protection and functionalization of hydroxyl groups on the sugar molecule, followed by the introduction of the azido group through nucleophilic substitution reactions. The acetylamino group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the formation of by-products. Purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and as a probe for labeling and detecting biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in bioconjugation and labeling studies. The acetylamino group may also play a role in modulating the compound’s interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Another acetylamino derivative with different functional groups.
Methyl 2-acetamidoacrylate: Exhibits anti-inflammatory properties and is used in medicinal chemistry.
1-(Acetylamino(aryl)methyl)-2-naphthols: Synthesized via multi-component reactions and used in various chemical applications.
Uniqueness
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is unique due to the presence of both azido and acetylamino groups on a deoxy sugar backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical biology and medicinal chemistry.
特性
分子式 |
C9H16N4O4 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
N-[(2S,3R,5S,6R)-6-(azidomethyl)-5-hydroxy-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H16N4O4/c1-5(14)12-6-3-7(15)8(4-11-13-10)17-9(6)16-2/h6-9,15H,3-4H2,1-2H3,(H,12,14)/t6-,7+,8-,9+/m1/s1 |
InChIキー |
SRKDTDQRODIHDA-XAVMHZPKSA-N |
異性体SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CN=[N+]=[N-])O |
正規SMILES |
CC(=O)NC1CC(C(OC1OC)CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)



![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

